molecular formula C6H12N2O B577988 1,5-Dimethyltetrahydropyrimidin-2(1H)-one CAS No. 1243250-03-4

1,5-Dimethyltetrahydropyrimidin-2(1H)-one

Cat. No. B577988
CAS RN: 1243250-03-4
M. Wt: 128.175
InChI Key: JXLBOVNBPLHYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyltetrahydropyrimidin-2(1H)-one, also known as 1,5-DMTHP, is an organic compound that is found in a variety of natural sources, including plants, fungi, and bacteria. It is a versatile compound with a wide range of applications in scientific research, including biochemistry, genetics, and pharmaceuticals.

Scientific Research Applications

Synthesis of Pyranopyrimidine Derivatives

Recent advancements in the field of medicinal chemistry have highlighted the significance of pyranopyrimidine cores, particularly due to their broad synthetic applications and bioavailability. Among the various isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are extensively investigated for their wide range of applicability. The synthesis of 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through one-pot multicomponent reactions employing diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of pyranopyrimidine derivatives. This review focuses on the use of hybrid catalysts for the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting attention for catalytic applications in lead molecule development (Parmar, Vala, & Patel, 2023).

Biochemical and Molecular Insights into DMH-induced Colon Carcinogenesis

The compound 1,2-dimethylhydrazine (DMH), a strong DNA alkylating agent found in cycads, is widely employed as a carcinogen in animal models to study colon cancer. Research on DMH-induced colon carcinogenesis in rodents has provided valuable insights into the biochemical, molecular, and histological mechanisms underlying different stages of colon cancer. The process involves a series of metabolic reactions leading to DNA alkylation and the initiation of colon carcinogenesis. This review outlines the role of biotransformation and antioxidant enzymes in DMH intoxication and emphasizes the importance of understanding these processes for evaluating natural or pharmacological compounds in animal models of colon carcinogenesis (Venkatachalam et al., 2020).

Proton Nuclear Magnetic Resonance in Cardiovascular Research

Proton nuclear magnetic resonance (1H NMR) spectroscopy has emerged as a powerful tool for phenotyping metabolic profiles in serum, particularly relevant to cardio-metabolic diseases. The technique's ability to provide detailed quantitative data on amino acids, fatty acids, and lipoprotein subparticle concentrations and sizes has shown promise in early epidemiological studies for disease prediction and treatment. This review contrasts the benefits and limitations of 1H NMR with mass spectrometry (MS) and discusses the potential clinical utility of 1H NMR-based research findings in the field of atherosclerosis, highlighting the need for more robust, large-scale studies (Rankin et al., 2014).

MTHFR Polymorphisms in Antifolate and Fluoropyrimidine-based Therapy

The review on C677T and A1298C polymorphisms in the MTHFR gene addresses their impact on the clinical outcomes of antifolate and fluoropyrimidine therapies, such as methotrexate (MTX) and 5-fluorouracil (5-FU). Despite the association of these polymorphisms with decreased enzymatic activity and altered folate metabolism, clinical studies present mixed results on their predictive value for therapy toxicity and efficacy. The review also discusses the interaction between MTHFR polymorphisms, nutrient and environmental factors, and the potential of a haplotype approach for a more comprehensive strategy in therapy personalization (De Mattia & Toffoli, 2009).

properties

IUPAC Name

1,5-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-7-6(9)8(2)4-5/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLBOVNBPLHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyltetrahydropyrimidin-2(1H)-one

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